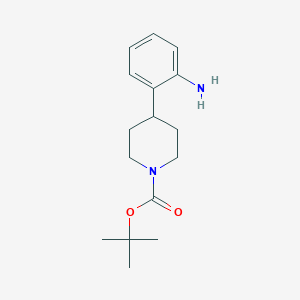

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624072 | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199105-03-8 | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The document is structured to provide researchers, chemists, and process scientists with a detailed understanding of the prevalent synthetic routes, focusing on the reduction of the corresponding nitro-aromatic precursor and palladium-catalyzed cross-coupling reactions. Each method is discussed with an emphasis on the underlying chemical principles, experimental considerations, and comparative analysis of their advantages and limitations. Detailed, step-by-step protocols and visual representations of reaction workflows are included to facilitate practical application in a laboratory setting.

Introduction: The Significance of a Versatile Scaffold

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a protected piperidine ring, a common motif in many biologically active compounds, and a reactive aniline moiety. This unique combination allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of a wide range of pharmaceutical agents, including enzyme inhibitors, receptor modulators, and other complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen provides stability during various synthetic transformations and can be readily removed under acidic conditions, enabling further functionalization. The strategic placement of the amino group on the phenyl ring ortho to the piperidine substituent offers a handle for constructing intricate heterocyclic systems. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of paramount interest to the pharmaceutical industry.

Prevailing Synthetic Strategies

The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate predominantly follows two well-established pathways:

-

Reduction of a Nitro-Aromatic Precursor: This is arguably the most common and direct approach, involving the synthesis of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate followed by the reduction of the nitro group to the desired amine.

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Buchwald-Hartwig amination offer an alternative route, forming the crucial carbon-nitrogen bond between the piperidine and phenyl rings.

This guide will delve into the technical details of each of these strategies, providing insights into the reaction mechanisms and practical considerations for their successful implementation.

Synthesis via Reduction of a Nitro-Aromatic Intermediate

This widely employed two-step approach first involves the synthesis of the nitro-substituted precursor, tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate, followed by its reduction.

2.1.1. Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate

The synthesis of this key intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a suitable piperidine derivative and an activated nitro-aromatic compound.

Reaction Workflow: SNAr for Nitro-Precursor Synthesis

Caption: Workflow for the synthesis of the nitro-precursor via SNAr.

While various methods exist, a common approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with an organometallic reagent derived from 1-bromo-2-nitrobenzene, followed by dehydration. However, for the purpose of this guide, we will focus on the more direct reduction step.

2.1.2. Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis.[1] Several methods are available for this reduction, with catalytic hydrogenation being one of the most efficient and clean.[2][3]

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[2] It offers excellent activity and selectivity. Raney nickel is another option, particularly if dehalogenation of other parts of the molecule is a concern.[2]

-

Hydrogen Source: Hydrogen gas (H₂) is the most common reagent for this transformation, providing a clean reduction with water as the only byproduct. Transfer hydrogenation using sources like ammonium formate can also be employed.

-

Solvent: Protic solvents like ethanol or methanol are typically used as they can solvate the substrate and the catalyst effectively.

-

Pressure and Temperature: The reaction is often carried out at elevated pressures of hydrogen to increase the reaction rate. Mild temperatures are usually sufficient.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate and a suitable solvent (e.g., ethanol or methanol).

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Alternative Reduction Methods:

While catalytic hydrogenation is highly effective, other reagents can also be used for the reduction of the nitro group.[1][4] These can be particularly useful if a high-pressure hydrogenation setup is not available or if other functional groups in the molecule are sensitive to hydrogenation.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Iron (Fe) in Acetic Acid | Fe powder, acetic acid, heat | Inexpensive, mild | Requires acidic conditions, work-up can be tedious |

| Zinc (Zn) in Acetic Acid | Zn dust, acetic acid | Mild conditions | Can sometimes lead to over-reduction |

| Tin(II) Chloride (SnCl₂) in Ethanol | SnCl₂·2H₂O, ethanol, reflux | Good for selective reductions[4] | Stoichiometric amounts of tin salts are produced as waste |

Synthesis via Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method can be employed to directly couple a piperidine derivative with an appropriately substituted aniline.

Reaction Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Palladium Source: Palladium(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are commonly used as catalyst precursors.[7]

-

Ligand: The choice of phosphine ligand is critical for the success of the reaction.[7] Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[7] Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (e.g., 1-bromo-2-aminobenzene), tert-butyl 4-aminopiperidine-1-carboxylate, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Comparative Analysis of Synthesis Methods

| Feature | Reduction of Nitro-Precursor | Buchwald-Hartwig Amination |

| Number of Steps | Typically two steps | Can be a single step from commercially available materials |

| Starting Materials | Requires synthesis of the nitro-precursor | Utilizes commercially available piperidines and aryl halides |

| Reagent Cost | Generally lower-cost reagents (e.g., H₂, Pd/C, Fe) | Palladium catalysts and specialized phosphine ligands can be expensive |

| Scalability | Catalytic hydrogenation is highly scalable | Can be scalable, but catalyst cost may be a factor |

| Functional Group Tolerance | Catalytic hydrogenation can reduce other functional groups[4] | Generally good functional group tolerance |

| Reaction Conditions | High pressure for hydrogenation; acidic or reflux for others | Anhydrous and inert conditions required |

| Waste Products | Minimal for hydrogenation; metal salts for other methods | Stoichiometric amounts of base and salts |

Conclusion

The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate can be effectively achieved through two primary strategies: the reduction of a nitro-aromatic precursor and palladium-catalyzed cross-coupling. The choice of method will depend on several factors, including the availability of starting materials, the scale of the synthesis, cost considerations, and the presence of other functional groups in the molecule.

The reduction of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate via catalytic hydrogenation is a robust and highly efficient method, particularly for large-scale production. For laboratory-scale synthesis and for molecules with sensitive functional groups, the Buchwald-Hartwig amination offers a versatile and powerful alternative. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to select and implement the most appropriate synthetic route for their specific needs.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

- Benaglia, M., et al. (2010). Process for the reduction of nitro derivatives to amines. Google Patents. US20150232412A1.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data points, offering insights into the experimental rationale and methodologies that underpin these characterizations.

Chemical Identity and Structural Elucidation

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, identified by the CAS number 199105-03-8, is a bifunctional molecule featuring a Boc-protected piperidine ring attached to an aniline moiety. This unique structural arrangement imparts specific chemical reactivity and physical properties that are critical for its use as a synthetic intermediate.

Molecular Structure:

Caption: 2D structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate.

Core Physicochemical Properties

The utility of a chemical intermediate is largely dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation development. The following table summarizes the key physicochemical properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. It is important to note that while some data is derived from experimental observations on related compounds, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₄N₂O₂ | - |

| Molecular Weight | 276.37 g/mol | - |

| CAS Number | 199105-03-8 | - |

| Appearance | White to off-white solid (Expected) | General observation for similar compounds |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | 391.4 ± 42.0 °C at 760 mmHg | Predicted[1][2] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted[1][2] |

| Flash Point | 190.5 ± 27.9 °C | Predicted[2] |

| LogP (Octanol-Water Partition Coefficient) | 2.32 | Predicted[2] |

| pKa | Not available | Experimental determination required |

Solubility Profile

The solubility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a critical parameter for its handling, reaction setup, and purification. As a molecule with both polar (amine, carbamate) and non-polar (tert-butyl, phenyl, piperidine ring) functionalities, its solubility is expected to vary across different solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The Boc-protecting group and the hydrocarbon backbone contribute to solubility in non-polar organic solvents, while the aniline moiety can participate in hydrogen bonding, allowing for some solubility in polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble in water; Soluble in alcohols. | The large non-polar surface area limits aqueous solubility. Hydrogen bonding with alcohols enhances solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN) | Soluble | Good balance of polarity to solvate the entire molecule.[3] |

| Non-Polar | Toluene, Hexanes | Soluble in Toluene; Sparingly soluble in Hexanes. | The aromatic ring interacts well with toluene. The overall polarity may be too high for good solubility in very non-polar alkanes. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic aniline nitrogen will be protonated to form a more soluble ammonium salt. |

| Aqueous Base | Dilute NaOH, Dilute K₂CO₃ | Insoluble | The molecule lacks an acidic proton that can be removed by a common base to form a more soluble salt. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of an ortho-substituted benzene ring.

-

Piperidine Protons: A complex series of multiplets between δ 1.5-4.0 ppm. The protons on carbons adjacent to the nitrogen of the Boc group will be deshielded and appear further downfield.

-

Aniline N-H Protons: A broad singlet, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 hydrogens.

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

-

Carbonyl Carbon (Boc): A signal around δ 155 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 115-150 ppm).

-

tert-Butyl Quaternary Carbon: A signal around δ 80 ppm.

-

Piperidine Carbons: Signals in the aliphatic region (δ 25-55 ppm).

-

tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretch (Aniline): Two distinct sharp bands in the region of 3350-3450 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

-

C-H Stretch (Aliphatic and Aromatic): Bands in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 277.19, corresponding to the protonated molecule.

-

Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101) are common fragmentation pathways for Boc-protected amines.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the key physicochemical properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. These protocols are designed to ensure data integrity and reproducibility.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely powder a small sample of the compound.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for a precise measurement.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Understanding the solubility is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization, chromatography), and analysis.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Add approximately 10 mg of the compound to a series of vials.

-

To each vial, add 1 mL of a different solvent from the list in Section 3.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. If dissolved, the compound is classified as "soluble."

-

If not fully dissolved, gently heat the vial (if the solvent is non-volatile and the compound is stable) and observe any changes.

-

Record the observations for each solvent at room temperature and with gentle heating.

pKa Determination by Spectrophotometry

Rationale: The pKa value quantifies the basicity of the aniline nitrogen. This is critical for predicting its reactivity in acid-base reactions and its ionization state at a given pH, which influences properties like solubility and biological activity. Spectrophotometry is a suitable method for compounds with a chromophore, such as the aminophenyl group.[4]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Series of buffer solutions with known pH values

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 50% ethanol-water).

-

Prepare a series of solutions by diluting the stock solution in buffers of varying pH, ensuring the final concentration is the same in each.

-

Measure the UV absorbance spectrum for each solution across a relevant wavelength range to identify the λmax where the absorbance changes significantly with pH.

-

Measure the absorbance at this λmax for each buffered solution.

-

The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

Workflow for pKa Determination via UV-Vis Spectrophotometry

Caption: Workflow for determining the pKa of an aromatic amine.

Stability, Handling, and Storage

Stability:

-

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is expected to be stable under standard laboratory conditions.

-

The Boc-protecting group is labile to strong acids.

-

The aniline moiety is susceptible to oxidation, which may lead to discoloration over time, especially when exposed to air and light.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from light and air to minimize degradation of the aniline group.

-

For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a valuable synthetic intermediate with a distinct set of physicochemical properties. This guide has provided a detailed overview of these characteristics, emphasizing the experimental rationale and methodologies for their determination. While a lack of published experimental data for this specific isomer necessitates the use of predicted values for some properties, the provided protocols offer a robust framework for in-house characterization. A thorough understanding and application of this knowledge will empower researchers to effectively utilize this compound in the development of next-generation pharmaceuticals.

References

-

ChemSrc. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. [Link]

-

DTIC. Spectrophotometric Determination of the pKa's of Some Aromatic Amines. [Link]

-

ChemSrc. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Chemical & Physical Properties. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

Sources

- 1. CAS#:199105-03-8 | tert-Butyl4-(2-aminophenyl)piperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 2. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate | C17H27N3O2 | CID 53255822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore its chemical identity, synthesis, spectroscopic characteristics, and its significant role in the development of novel therapeutics.

Core Chemical Identity

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperidine ring attached to an aniline moiety at the ortho position. This specific substitution pattern makes it a valuable scaffold for creating complex molecular architectures with diverse pharmacological applications.

| Identifier | Value | Source |

| CAS Number | 199105-03-8 | CymitQuimica[1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | Chemsrc[2] |

| Molecular Weight | 276.37 g/mol | PubChem[3] |

| IUPAC Name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| InChI Key | BSLRAYZVIBFRQQ-UHFFFAOYSA-N | CymitQuimica[1] |

Strategic Synthesis of the ortho-Isomer

The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate requires careful strategic planning to ensure the correct isomer is obtained. Two primary retrosynthetic pathways are commonly considered for this type of compound:

-

Reduction of a Nitro Precursor: This is a reliable and often high-yielding method. It involves the synthesis of the corresponding nitro-aromatic compound, followed by a reduction step.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a direct approach to forming the C-N bond between the piperidine and aniline rings.

Experimental Protocol: Synthesis via Nitro Reduction

This two-step process is often preferred for its scalability and the commercial availability of starting materials.

Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate

This initial step can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, where a piperidine derivative reacts with a suitably activated nitro-aromatic compound.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to the primary amine.

Detailed Protocol:

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

1-fluoro-2-nitrobenzene

-

Strong base (e.g., Sodium Hydride)

-

Aprotic solvent (e.g., THF, DMF)

-

Reducing agent (e.g., Palladium on carbon with hydrogen gas, or Tin(II) chloride)

-

Acid (for Tin reduction, e.g., HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Nitro Intermediate:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl 4-oxopiperidine-1-carboxylate in anhydrous THF.

-

Cool the solution to 0°C and add sodium hydride portion-wise.

-

Stir the mixture for 30 minutes at 0°C.

-

Slowly add a solution of 1-fluoro-2-nitrobenzene in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Reduction to the Amine:

-

Dissolve the purified tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate in ethanol.

-

Add Palladium on carbon (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the desired product.

-

Conceptual Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative for the direct formation of the C-N bond.[4] This palladium-catalyzed cross-coupling reaction involves an aryl halide and an amine.[4]

Caption: Buchwald-Hartwig Amination Workflow.

Spectroscopic and Physical Properties

Due to the scarcity of publicly available spectroscopic data for the ortho-isomer, the following information is a predictive guide based on the analysis of its structural features and data from closely related isomers.

| Property | Predicted Value / Characteristic |

| Appearance | Off-white to light yellow solid |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region. Piperidine and Boc protons in the 1.4-4.0 ppm range. |

| ¹³C NMR | Aromatic carbons between 115-150 ppm. Carbonyl of Boc group around 155 ppm. Piperidine carbons in the 25-50 ppm range. |

| Mass Spec (ESI-MS) | Predicted m/z for [M+H]⁺: 277.1916 |

| Infrared (IR) | N-H stretching of the primary amine around 3300-3500 cm⁻¹. C=O stretching of the carbamate around 1680-1700 cm⁻¹. |

| Boiling Point | 391.4 ± 42.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[5][6] The ortho-phenylenediamine moiety is a key precursor for various biologically active heterocyclic compounds, such as benzodiazepines.[7]

The unique arrangement of the Boc-protected piperidine and the ortho-amino group in tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate makes it a highly versatile intermediate for the synthesis of:

-

Novel Kinase Inhibitors: The primary amino group can be a key interaction point within the hinge region of kinase active sites.

-

GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors.

-

CNS-Active Agents: The lipophilic nature of the Boc group and the piperidine core can facilitate blood-brain barrier penetration.

Caption: Synthetic utility in drug discovery.

Safety and Handling

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).[8][9]

-

Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a strategically important building block for the synthesis of complex molecules in drug discovery. Its unique combination of a Boc-protected piperidine and an ortho-substituted aniline provides a versatile platform for generating diverse chemical libraries. While specific experimental data for this isomer is limited in public literature, its synthesis can be reliably achieved through established methods like nitro-group reduction or palladium-catalyzed cross-coupling. As with all laboratory chemicals, appropriate safety precautions should be taken during handling and use.

References

-

Chemsrc. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

-

PMC - NIH. Privileged Scaffolds for Library Design and Drug Discovery. [Link]

-

University of Arizona. Piperidine-based drug discovery. [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

Sources

- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Mechanism of Action of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Derivatives as Histone Deacetylase (HDAC) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of derivatives based on the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold, with a primary focus on their well-documented role as inhibitors of histone deacetylases (HDACs). These enzymes are critical regulators of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer. This guide will dissect the molecular interactions underpinning the inhibitory activity of this chemical class, present relevant structure-activity relationship (SAR) data from closely related analogues, and provide detailed experimental protocols for their synthesis and biological evaluation. The insights contained herein are intended to empower researchers in the design and development of novel therapeutics targeting HDACs.

Introduction to the tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Scaffold

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate core is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its structure combines a piperidine ring, which offers a flexible yet constrained three-dimensional geometry, with an ortho-aminophenyl group, a key pharmacophoric element for interaction with specific biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a convenient handle for synthetic modification, allowing for the facile generation of diverse chemical libraries. While derivatives of this scaffold have been explored for various therapeutic applications, their most prominent and well-characterized mechanism of action is the inhibition of histone deacetylases.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The Role of HDACs in Cellular Function and Disease

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This post-translational modification is a key component of the epigenetic regulation of gene expression. Deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes, while class III HDACs, also known as sirtuins, are NAD+-dependent. The dysregulation of HDAC activity is a hallmark of many cancers, where the aberrant silencing of tumor suppressor genes contributes to uncontrolled cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

The Pharmacophore Model of HDAC Inhibitors

The majority of zinc-dependent HDAC inhibitors share a common pharmacophore model consisting of three key components:

-

Zinc-Binding Group (ZBG): This functional group chelates the zinc ion in the catalytic pocket of the HDAC enzyme, which is essential for its enzymatic activity.

-

Linker: This region connects the ZBG to the cap group and occupies the hydrophobic tunnel of the active site. Its length and rigidity are crucial for isoform selectivity.

-

Cap Group: This is typically a larger, often aromatic, moiety that interacts with the surface of the enzyme, providing additional binding affinity and influencing selectivity.

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold is an excellent platform for designing HDAC inhibitors that fit this model. The ortho-amino group of the aminophenyl moiety serves as an effective ZBG, while the piperidine ring and its substituents can be tailored to function as the linker and cap group.

Molecular Interactions with the HDAC Active Site

The inhibitory activity of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives stems from the ability of the ortho-amino anilide moiety to effectively chelate the catalytic zinc ion at the bottom of the HDAC active site. This interaction mimics the transition state of the natural substrate, thereby blocking the deacetylase activity of the enzyme.

The piperidine ring and the substituents at its 1- and 4-positions play a crucial role in determining the potency and isoform selectivity of these inhibitors. The piperidine ring itself can serve as a rigid linker that orients the other functional groups for optimal binding. Modifications to the Boc group or its replacement with other substituents can significantly impact interactions with the surface of the enzyme, thereby influencing both affinity and selectivity.

Structure-activity relationship (SAR) studies of related N-(2-aminophenyl)-benzamides have shown that substitutions on the aminophenyl ring and the benzamide portion can fine-tune the inhibitory profile. For instance, the introduction of specific functional groups can lead to selective inhibition of class I HDACs (HDAC1, 2, and 3) over other isoforms.[1][2]

Quantitative Analysis of HDAC Inhibition

While specific data for a comprehensive library of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives is not extensively published in a single source, the inhibitory activities of closely related N-(2-aminophenyl)-benzamides provide valuable insights into the potential of this class of compounds.

In Vitro Efficacy and Selectivity

The following table summarizes the IC50 values of representative N-(2-aminophenyl)-benzamide derivatives against various HDAC isoforms. These compounds share the key ortho-amino anilide zinc-binding motif with the topic scaffold.

| Compound ID | Modification | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Reference |

| NA | Nitrogen mustard cap | 95.2 | 260.7 | 255.7 | >5000 | [3] |

| 15k | Chiral oxazoline cap | 80 | 110 | 6 | 25000 | [1][4] |

| GK444 | Benzamide derivative | 100-361 (range) | 100-361 (range) | 100-361 (range) | - | [2] |

| GK718 | Benzamide derivative | 139-259 (range) | 139-259 (range) | 139-259 (range) | - | [2] |

These data highlight that derivatives of the ortho-amino anilide scaffold typically exhibit selectivity for class I HDACs (HDAC1, 2, and 3) over other isoforms.[3][4] The specific substitutions on the "cap" portion of the molecule can significantly influence the potency and selectivity profile. For instance, compound 15k demonstrates potent and selective inhibition of HDAC3.[1][4]

Cellular Activity

The enzymatic inhibition of HDACs by these compounds translates to cellular effects, such as the induction of cell cycle arrest and apoptosis in cancer cell lines.

| Compound ID | Cell Line | Antiproliferative Activity (IC50/GI50) | Reference |

| NA | A2780 (ovarian) | 2.66 µM | [3] |

| NA | HepG2 (liver) | 1.73 µM | [3] |

| Piperidine-hydroxamate | MCF7 (breast) | 0.869 µM | [5] |

| Piperidine-hydroxamate | HCT116 (colon) | 0.535 µM | [5] |

The cellular potency of these compounds is generally in the micromolar to sub-micromolar range, demonstrating their ability to engage their target in a cellular context and elicit a biological response.

Synthesis and Experimental Protocols

General Synthesis Scheme

A general synthetic route to tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives involves the coupling of a suitable carboxylic acid with the free amine of the piperidine scaffold, which can be synthesized from commercially available starting materials.

Protocol for In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against HDAC enzymes using a commercially available fluorometric assay kit.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A or SAHA)

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

In the wells of the microplate, add the assay buffer, the diluted HDAC enzyme, and the test compound or control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

The use of a fluorogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity.

-

The inclusion of a positive control ensures that the assay is performing correctly.

-

The developer solution is necessary to generate a fluorescent signal from the deacetylated, non-fluorescent substrate.

Protocol for Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit HDAC activity within cells by measuring the level of acetylated histones.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Causality Behind Experimental Choices:

-

Western blotting is a standard technique for detecting specific proteins and their post-translational modifications.

-

Using an antibody specific for acetylated histones allows for the direct measurement of the downstream effect of HDAC inhibition.

-

A total histone antibody is used as a loading control to ensure that equal amounts of protein were loaded in each lane.

In Vivo Efficacy and Preclinical Development

While specific in vivo data for derivatives of the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold are limited in the public domain, studies on structurally related ortho-amino anilide and piperidine-based HDAC inhibitors have demonstrated anti-tumor efficacy in various animal models.[6]

Common Animal Models:

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). The effect of the test compound on tumor growth is then monitored over time.

-

Transgenic Mouse Models: Mice that are genetically engineered to develop specific types of cancer are used to evaluate the therapeutic efficacy of the test compound in a more physiologically relevant setting.[6]

Pharmacokinetic Considerations: For a compound to be effective in vivo, it must possess favorable pharmacokinetic properties, including oral bioavailability, metabolic stability, and appropriate tissue distribution. The piperidine scaffold can be modified to optimize these properties. PET imaging studies with radiolabeled HDAC inhibitors have been used to assess brain penetrance and target engagement in living animals.[7][8]

Conclusion and Future Directions

Derivatives of the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold represent a promising class of histone deacetylase inhibitors. Their mechanism of action is well-grounded in the established pharmacophore model for HDAC inhibition, with the ortho-amino anilide moiety serving as an effective zinc-binding group. The versatility of the piperidine ring allows for extensive chemical modification to optimize potency, isoform selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

The synthesis and systematic evaluation of a focused library of derivatives to establish a clear structure-activity relationship for this specific scaffold.

-

The determination of the isoform selectivity profile of lead compounds against a full panel of HDACs.

-

The evaluation of the in vivo efficacy of promising candidates in relevant animal models of cancer and other diseases where HDACs are implicated.

By leveraging the insights and methodologies outlined in this guide, researchers can advance the development of novel and effective therapeutics based on the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold.

References

-

Marson, C. M., Matthews, C. J., Atkinson, S. J., Lamadema, N., & Thomas, N. S. B. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6803–6818. [Link]

-

Wang, X., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules, 24(17), 3139. [Link]

-

Marson, C. M., Matthews, C. J., Atkinson, S. J., Lamadema, N., & Thomas, N. S. B. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. PubMed, 26287310. [Link]

-

Kouznetsov, V. V., & Vargas-Méndez, L. Y. (2021). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ResearchGate. [Link]

-

Trivedi, P., Adhikari, N., Amin, S. A., & Ghosh, B. (2019). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

-

Jia, H., & Chen, J. (2016). The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice. PLOS ONE, 11(8), e0161438. [Link]

-

Wey, H.-Y., Wang, C., & Schroeder, F. A. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience, 5(9), 819–827. [Link]

-

Wang, C., & Wey, H.-Y. (2019). Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer's Disease. National Institutes of Health. [Link]

Sources

- 1. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Analytical Guide to tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

This technical guide provides a detailed analysis of the expected spectroscopic signature of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. While direct, comprehensive experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of complex organic molecules.

Introduction and Molecular Structure

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate belongs to a class of compounds known as N-Boc protected piperidines, which are pivotal intermediates in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances solubility in organic solvents and allows for selective reactions at other sites of the molecule. The 2-aminophenyl substituent introduces a nucleophilic aromatic amine, making this compound a valuable synthon for the construction of more complex heterocyclic systems.

The structural features of this molecule, including the aliphatic piperidine ring, the aromatic phenyl group, the primary amine, and the carbamate protecting group, each give rise to distinct signals in various spectroscopic analyses. Understanding these signals is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, based on analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₄) | 6.6 - 7.2 | Multiplet | 4H | The ortho-position of the amino group will induce a complex splitting pattern and upfield shifts compared to the para-analogue. |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | Chemical shift can be variable and concentration-dependent. |

| Piperidine CH (axial & equatorial) | 4.0 - 4.3 | Broad Multiplet | 2H | Protons adjacent to the nitrogen of the Boc group, deshielded. |

| Piperidine CH (methine) | 2.9 - 3.2 | Multiplet | 1H | The proton at the junction of the piperidine and phenyl rings. |

| Piperidine CH₂ (axial & equatorial) | 2.6 - 2.9 | Multiplet | 2H | |

| Piperidine CH₂ (axial & equatorial) | 1.6 - 1.9 | Multiplet | 2H | |

| Piperidine CH₂ (axial & equatorial) | 1.4 - 1.6 | Multiplet | 2H | |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet | 9H | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. |

Rationale for Predictions: The chemical shifts for the piperidine protons are predicted based on data for N-Boc-piperidine derivatives.[1] The aromatic region is predicted to be more complex than in the 4-aminophenyl analogue due to the asymmetry introduced by the 2-amino substitution. The amino protons are expected to be a broad signal, typical for exchangeable protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~155 | The carbamate carbonyl is a characteristic downfield signal. |

| Aromatic C-NH₂ | 140 - 145 | The carbon directly attached to the amino group. |

| Aromatic C-H | 115 - 130 | A complex set of signals for the aromatic carbons. |

| Aromatic C-piperidine | 125 - 130 | The quaternary carbon of the phenyl ring attached to the piperidine. |

| Boc (C(CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group. |

| Piperidine CH₂ (adjacent to N) | ~45 | |

| Piperidine CH | ~40 | The methine carbon. |

| Piperidine CH₂ | ~30 | |

| Boc (-C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Rationale for Predictions: The predicted chemical shifts are based on known values for N-Boc protected piperidines and substituted anilines. The specific shifts for the aromatic carbons will be influenced by the electronic effects of both the amino and piperidyl substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[2]

Expected Data:

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 277.19 | The protonated molecular ion is expected to be the base peak. |

| [M-Boc+H]⁺ | 177.14 | Fragmentation involving the loss of the Boc group is common. |

| [M-C₄H₉]⁺ | 220.13 | Loss of the tert-butyl group is another characteristic fragmentation pathway. |

Rationale for Predictions: The molecular weight of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is 276.38 g/mol .[3] The predicted m/z values are based on this molecular weight and common fragmentation patterns of N-Boc protected compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Analysis:

-

Sample Preparation: A small amount of the neat compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[4]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[2]

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Stretch (primary amine) |

| 2850 - 3000 | C-H | Stretch (aliphatic and aromatic) |

| ~1680 | C=O | Stretch (carbamate) |

| 1500 - 1600 | C=C | Stretch (aromatic) |

| 1160 - 1250 | C-N | Stretch (amine and carbamate) |

| ~750 | C-H | Bend (ortho-disubstituted aromatic) |

Rationale for Predictions: The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. The N-H stretching of the primary amine will likely appear as a doublet. The strong C=O stretch of the carbamate is a key diagnostic peak.

Conclusion

The spectroscopic data presented in this guide, while predictive, provides a solid foundation for the identification and characterization of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. The combination of NMR, MS, and IR spectroscopy offers a comprehensive picture of the molecule's structure. Researchers working with this compound can use this guide to interpret their experimental data, confirm the identity and purity of their samples, and gain a deeper understanding of its chemical properties.

References

- PubChem. (n.d.). tert-Butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate.

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link][4]

-

BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Retrieved from a relevant BenchChem technical guide.[2]

-

CymitQuimica. (n.d.). tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. Retrieved from a relevant CymitQuimica product page.[3]

-

BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-N-Boc-3,4-dihydro-2H-pyridine and 1-N-Boc-piperidine. Retrieved from a relevant BenchChem technical guide.[1]

Sources

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidine scaffold, a primary aromatic amine, and a tert-butoxycarbonyl (Boc) protected secondary amine, presents a unique combination of physicochemical properties that are critical to understand for successful drug development. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering a framework for its systematic evaluation. A thorough understanding of these parameters is paramount for formulation development, analytical method development, and ensuring the therapeutic efficacy and safety of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molecular Weight | 276.38 g/mol | [1] |

| CAS Number | 199105-03-8 | [1] |

| Appearance | Typically a solid | [3] |

| Predicted pKa | The primary aromatic amine is weakly basic, while the piperidine nitrogen is rendered non-basic due to the electron-withdrawing Boc group. The conjugate acid of the aminophenyl group is expected to have a pKa in the low single digits. | N/A |

| Predicted LogP | The molecule possesses both hydrophobic (tert-butyl, phenyl ring) and hydrophilic (amino group) features, suggesting moderate lipophilicity. | N/A |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an API is a crucial factor influencing its absorption and bioavailability. For tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, solubility is expected to be highly dependent on the pH of the medium due to the presence of the basic aminophenyl group.

Anticipated Solubility Behavior

-

Aqueous Solubility: The molecule is expected to exhibit low intrinsic solubility in neutral aqueous media due to its moderate lipophilicity.

-

pH-Dependent Solubility: In acidic conditions (pH < pKa of the aminophenyl group), the primary amine will be protonated, forming a more soluble salt. Therefore, solubility is predicted to increase significantly at lower pH values.

-

Organic Solubility: Based on the solubility of similar piperidine derivatives, it is anticipated to have good solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, as well as alcohols like methanol and ethanol.[4]

Experimental Determination of Solubility

To quantitatively assess the solubility, two standard methodologies are recommended: kinetic solubility and equilibrium solubility.

1. Kinetic Solubility (High-Throughput Screening)

This method provides a rapid assessment of solubility, often used in early-stage discovery to flag potential issues. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the plate to incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which the first signs of precipitation are observed is the kinetic solubility.[5]

2. Equilibrium Solubility (Shake-Flask Method)

This method determines the true thermodynamic equilibrium solubility and is considered the gold standard for accurate solubility measurement.[5]

Experimental Protocol:

-

Suspension Preparation: Add an excess amount of the solid compound to vials containing various aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and selected organic solvents.[5]

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.22 or 0.45 µm syringe filter to remove any undissolved solid.[6]

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

Illustrative Data (Hypothetical):

| Solvent System | pH | Approximate Equilibrium Solubility (mg/mL) |

| Deionized Water | ~7.0 | < 0.01 |

| 0.1 N HCl | 1.0 | > 10 |

| Phosphate Buffer | 4.5 | 1 - 5 |

| Phosphate Buffer | 6.8 | < 0.1 |

| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |

| Methanol | N/A | > 50 |

| DMSO | N/A | > 100 |

Workflow for Equilibrium Solubility Determination

Caption: Workflow for Determining Equilibrium Solubility.[4]

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions. The primary areas of concern for this molecule are its susceptibility to acidic conditions (due to the Boc group) and potential oxidation of the aminophenyl group.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter. This helps to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 N HCl at 60°C

-

Basic: 0.1 N NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid compound stored at 80°C

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) at room temperature

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, which is capable of separating the intact parent compound from all potential degradation products.[5] A photodiode array (PDA) detector is highly recommended to assess peak purity.[5]

Anticipated Degradation Pathways

-

Acid Hydrolysis: The most probable degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[7][8] This reaction proceeds via the formation of a stable tert-butyl cation, releasing CO₂ and the deprotected piperidine.[8] The Boc group is generally stable to basic and nucleophilic conditions.[7]

-

Oxidation: The 2-aminophenyl moiety may be susceptible to oxidation, potentially leading to the formation of colored impurities (e.g., nitroso or nitro compounds, or polymeric materials). This can be exacerbated by light and the presence of trace metals.

Potential Degradation Pathway: Acid Hydrolysis

Caption: Primary acid-catalyzed degradation pathway.

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH (International Council for Harmonisation) recommended conditions are necessary to determine the shelf-life of the compound.

Experimental Protocol:

-

Storage: Store accurately weighed samples of the solid compound in controlled environmental chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. The experimental protocols outlined herein are based on industry-standard practices and provide a robust approach to characterizing this important synthetic intermediate. The anticipated pH-dependent solubility and the acid-lability of the Boc group are key characteristics that must be considered during its use in research and development. A comprehensive understanding of these properties is a critical prerequisite for its successful application in the synthesis of novel therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

-

PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate.

-

ResearchGate. (2014). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

Chemsrc. (n.d.). tert-Butyl4-(2-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5585. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

ResearchGate. (2016). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

- Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate [cymitquimica.com]

- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a molecule featuring a strategically positioned aminophenyl group on a piperidine core, represents such a scaffold. While direct biological activity data for this specific compound is sparse, its structural motifs are present in a variety of biologically active agents. This technical guide provides an in-depth analysis of its potential biological activities by examining its chemical properties, the established pharmacological importance of its core components, and the activities of its close structural analogs. We will explore its potential as a precursor for kinase inhibitors, antifungal agents, and other therapeutic classes, providing detailed experimental workflows for researchers and drug development professionals to unlock its full potential.

Introduction and Physicochemical Profile

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS No. 199105-03-8) is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 2-aminophenyl moiety.[1] The Boc-protecting group provides stability and improves solubility in organic solvents, making it an ideal intermediate for synthetic chemistry. The primary amine on the phenyl ring and the secondary amine of the piperidine (after deprotection) offer two distinct points for chemical modification, allowing for the systematic construction of diverse chemical libraries.

| Property | Value | Source |

| CAS Number | 199105-03-8 | Fluorochem[1] |